Dihydrochlorure de pramipexole

Vue d'ensemble

Description

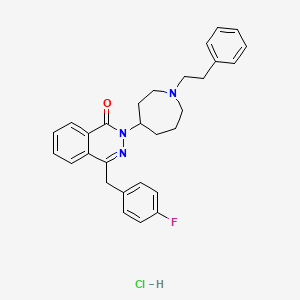

Le dihydrochlorure de pramipexole est un agoniste dopaminergique non-ergot utilisé principalement pour traiter les symptômes de la maladie de Parkinson et du syndrome des jambes sans repos (SJSR). Il a été approuvé pour la première fois par la FDA en 1997 pour la maladie de Parkinson, puis en 2006 pour le SJSR . Ce composé est connu pour son efficacité à soulager les symptômes tels que les tremblements, la rigidité et la bradykinésie (ralentissement des mouvements) .

Applications De Recherche Scientifique

Pramipexole dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies involving dopamine agonists.

Biology: Employed in research on dopaminergic systems and their role in various neurological disorders.

Medicine: Extensively studied for its therapeutic effects in Parkinson’s disease and Restless Legs Syndrome.

Industry: Utilized in the development of extended-release formulations and intranasal gels for enhanced drug delivery

Mécanisme D'action

Target of Action

Pramipexole dihydrochloride is a non-ergot dopamine agonist . It has high relative in vitro specificity and full intrinsic activity at the D2 subfamily of dopamine receptors , binding with higher affinity to D3 and D4 receptors . These receptors are primarily found in the striatum and substantia nigra regions of the brain .

Mode of Action

Pramipexole dihydrochloride works by mimicking the role of dopamine, a natural substance in the brain that is needed to control movement . By binding to the D2, D3, and D4 dopamine receptors, pramipexole stimulates dopamine activity on the nerves of the striatum and substantia nigra . This interaction helps alleviate symptoms of Parkinson’s disease such as tremor, rigidity, and bradykinesia (slow movement) .

Biochemical Pathways

Pramipexole’s therapeutic utility in depression is likely to be expressed through alterations in reward mechanisms, which are strongly influenced by dopamine pathways . In healthy participants, repeated pramipexole facilitates reward learning by inhibiting value decay . This mechanism needs to be confirmed in larger clinical trials in depressed patients .

Pharmacokinetics

Pramipexole dihydrochloride is rapidly absorbed and has a distribution volume of 500 L . Its metabolism is negligible (<10%), and it is excreted in urine (90% as unchanged drug) . The time to peak serum concentration is approximately 2 hours for immediate release and 6 hours for extended release . The elimination half-life is 8.5 hours, which increases to 12 hours in the elderly due to reduced renal function with age . Clearance is approximately 30% lower in women .

Result of Action

The primary result of pramipexole’s action is the alleviation of symptoms associated with Parkinson’s disease and Restless Legs Syndrome (RLS) . By stimulating dopamine activity, pramipexole helps improve control of neuromuscular functioning . In the context of depression, pramipexole may facilitate reward learning and potentially alleviate depressive symptoms .

Action Environment

The action, efficacy, and stability of pramipexole can be influenced by various environmental factors. For instance, the drug’s absorption and efficacy can be affected by the patient’s age, gender, and renal function . Furthermore, the drug’s action can be influenced by the presence of other medications, as pramipexole may interact with them . Therefore, it’s crucial to consider these factors when prescribing and administering pramipexole dihydrochloride.

Safety and Hazards

Pramipexole may cause serious side effects. Some people taking pramipexole have fallen asleep during normal daytime activities such as working, talking, eating, or driving . Side effects such as confusion or hallucinations may be more likely in older adults . You may have increased sexual urges, unusual urges to gamble, or other intense urges while taking pramipexole . Common side effects of pramipexole may include muscle spasm or muscle weakness, drowsiness, dizziness, weakness, confusion, memory problems, dry mouth, nausea, constipation, increased urination, or sleep problems (insomnia), unusual dreams .

Orientations Futures

Pramipexole is taken orally, with or without food . Taking this medicine with food may reduce nausea . The dose is directed by your doctor and should not be used more of it, do not use it more often, and do not use it for a longer time than your doctor ordered . If your dose is different, do not change it unless your doctor tells you to do so .

Analyse Biochimique

Biochemical Properties

Pramipexole dihydrochloride plays a crucial role in biochemical reactions by acting as an agonist for dopamine receptors, specifically the D2, D3, and D4 subtypes . It binds with higher affinity to D3 receptors compared to D2 and D4 receptors . This interaction helps restore dopamine signaling in the striatum, a key brain region involved in motor control . Additionally, pramipexole dihydrochloride can indirectly increase growth hormone levels by inhibiting somatostatin .

Cellular Effects

Pramipexole dihydrochloride influences various cellular processes, particularly in neurons. It affects cell signaling pathways by activating dopamine receptors, which leads to changes in cyclic AMP (cAMP) levels and subsequent downstream effects . This activation can alter gene expression and cellular metabolism, promoting neuronal survival and function . In Parkinson’s disease, pramipexole dihydrochloride helps improve motor function by enhancing dopamine signaling in the striatum and substantia nigra .

Molecular Mechanism

At the molecular level, pramipexole dihydrochloride exerts its effects by binding to dopamine receptors, particularly D3 receptors . This binding stimulates dopamine activity in the striatum and substantia nigra, regions critical for motor control . The drug’s high affinity for D3 receptors is believed to contribute to its efficacy in treating Parkinson’s disease and RLS . Additionally, pramipexole dihydrochloride can modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pramipexole dihydrochloride have been observed to change over time. The drug is rapidly absorbed, reaching peak concentrations within approximately two hours . Its terminal half-life is about 8 hours in young healthy volunteers and 12 hours in elderly volunteers . Long-term studies have shown that pramipexole dihydrochloride remains stable and effective over extended periods, with consistent therapeutic effects observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of pramipexole dihydrochloride vary with different dosages. Low doses have been shown to improve motor function and reduce symptoms of Parkinson’s disease . Higher doses can lead to adverse effects such as nausea, fatigue, and hallucinations . Studies have also demonstrated that pramipexole dihydrochloride can induce antidepressant-like effects in animal models of depression .

Metabolic Pathways

Pramipexole dihydrochloride is primarily excreted unchanged in the urine, indicating minimal metabolism . The drug’s high bioavailability (>90%) suggests efficient absorption and limited presystemic metabolism . It does not undergo significant hepatic metabolism, and no major metabolites have been identified in plasma or urine .

Transport and Distribution

Pramipexole dihydrochloride is extensively distributed within the body, with a volume of distribution of approximately 500 liters . It is about 15% bound to plasma proteins and distributes into red blood cells . The drug’s distribution is influenced by its high affinity for dopamine receptors, particularly in the brain regions involved in motor control .

Subcellular Localization

The subcellular localization of pramipexole dihydrochloride is primarily within neurons, where it targets dopamine receptors on the cell membrane . The drug’s activity is influenced by its ability to cross the blood-brain barrier and reach the striatum and substantia nigra . Pramipexole dihydrochloride’s localization to these regions is critical for its therapeutic effects in treating Parkinson’s disease and RLS .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La préparation du dihydrochlorure de pramipexole implique plusieurs étapes :

Condensation et protection : L'amine de l'aminocyclohexanol est condensée et protégée à l'aide de chlorure de propionyle pour obtenir le p-propionyl cyclohexanol.

Oxydation catalytique : Cet intermédiaire subit une oxydation catalytique pour former la p-propionyl cyclohexanone.

Bromation oxydante et condensation de Hantzsch : L'étape suivante implique une bromation oxydante suivie d'une condensation de Hantzsch pour produire le 2-amino-6-propionylamino-4,5,6,7-tétrahydrobenzothiazole.

Réduction : L'hydrure de diisobutylaluminium est utilisé pour réduire ce composé en 2-amino-6-propylamino-4,5,6,7-tétrahydrobenzothiazole.

Résolution et formation de sel : Enfin, une résolution par l'acide L-(+)-tartrique et la formation de sel sont effectuées pour obtenir le this compound.

Méthodes de production industrielle : Dans les milieux industriels, le this compound est produit en ajoutant du (S)-(-)-2-amino-6-propylamino-4,5,6,7-tétrahydrobenzothiazole à l'acétone, suivi de l'ajout d'acide chlorhydrique concentré pour ajuster le pH. Le mélange est ensuite agité, filtré et recristallisé à l'aide d'éthanol à 90 % pour obtenir le produit final .

Types de réactions :

Oxydation : Le this compound peut subir des réactions d'oxydation, en particulier pendant sa synthèse.

Réduction : Le composé est réduit à l'aide d'hydrure de diisobutylaluminium pendant sa préparation.

Substitution : Diverses réactions de substitution sont impliquées dans la synthèse, telles que l'utilisation de chlorure de propionyle pour la protection des amines.

Réactifs et conditions courants :

Chlorure de propionyle : Utilisé pour la protection des amines.

Hydrure de diisobutylaluminium : Utilisé pour la réduction.

Acide L-(+)-tartrique : Utilisé pour la résolution et la formation de sel.

Principaux produits formés :

2-Amino-6-propionylamino-4,5,6,7-tétrahydrobenzothiazole : Un intermédiaire dans la synthèse.

2-Amino-6-propylamino-4,5,6,7-tétrahydrobenzothiazole : Un autre intermédiaire avant le produit final.

4. Applications de la recherche scientifique

Le this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle dans des études impliquant des agonistes de la dopamine.

Biologie : Employé dans la recherche sur les systèmes dopaminergiques et leur rôle dans divers troubles neurologiques.

Médecine : Étudié de manière approfondie pour ses effets thérapeutiques dans la maladie de Parkinson et le syndrome des jambes sans repos.

Industrie : Utilisé dans le développement de formulations à libération prolongée et de gels intranasaux pour une meilleure administration des médicaments

5. Mécanisme d'action

Le this compound agit comme un agoniste de la dopamine avec une forte spécificité pour la sous-famille D2 des récepteurs de la dopamine. Il se lie également aux récepteurs D3 et D4. En stimulant ces récepteurs, le pramipexole mime les effets de la dopamine, soulageant ainsi les symptômes de la maladie de Parkinson et du syndrome des jambes sans repos . Dans les systèmes dopaminergiques normaux, il agit sur les autorécepteurs D2 et D3 présynaptiques de la dopamine, supprimant la synthèse et la libération synaptique de la dopamine .

Composés similaires :

Ropinirole : Un autre agoniste non-ergot de la dopamine utilisé pour la maladie de Parkinson et le SJSR.

Rotigotine : Un agoniste de la dopamine disponible sous forme de patch transdermique pour la maladie de Parkinson et le SJSR.

Apomorphine : Un agoniste de la dopamine utilisé pour les stades avancés de la maladie de Parkinson.

Comparaison : Le this compound est unique en raison de sa forte spécificité pour les récepteurs D2 et de son efficacité dans la maladie de Parkinson et le syndrome des jambes sans repos. Comparé au ropinirole et à la rotigotine, le pramipexole a une demi-vie plus longue, ce qui permet une administration moins fréquente . De plus, ses formulations à libération prolongée fournissent des effets thérapeutiques durables .

Comparaison Avec Des Composés Similaires

Ropinirole: Another non-ergot dopamine agonist used for Parkinson’s disease and RLS.

Rotigotine: A dopamine agonist available as a transdermal patch for Parkinson’s disease and RLS.

Apomorphine: A dopamine agonist used for advanced Parkinson’s disease.

Comparison: Pramipexole dihydrochloride is unique in its high specificity for D2 receptors and its efficacy in both Parkinson’s disease and Restless Legs Syndrome. Compared to ropinirole and rotigotine, pramipexole has a longer half-life, allowing for less frequent dosing . Additionally, its extended-release formulations provide sustained therapeutic effects .

Propriétés

IUPAC Name |

(6S)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNWXHSYPXQFSK-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146623 | |

| Record name | Pramipexole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104632-25-9 | |

| Record name | Pramipexole dihydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104632259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pramipexole dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6S)-N6-propyl-4,5,6,7-Tetrahydro-2,6-benzothiazolediamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRAMIPEXOLE DIHYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R2HD0M28N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

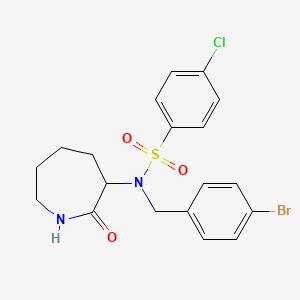

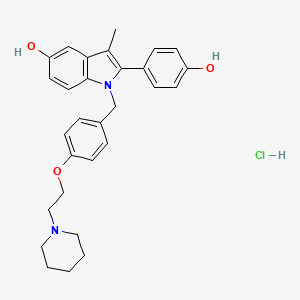

![N-benzyl-2-[(3Z)-6-fluoro-2-methyl-3-[(3,4,5-trimethoxyphenyl)methylidene]inden-1-yl]acetamide](/img/structure/B1663493.png)